2-Bromo-3,5,6-trifluoropyridine
Overview
Description
2-Bromo-3,5,6-trifluoropyridine is a chemical compound with the molecular formula C5HBrF3N. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 5, and 6 are replaced by fluorine atoms, and the hydrogen at position 2 is replaced by a bromine atom. This compound is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mechanism of Action
Target of Action
2-Bromo-3,5,6-trifluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . .
Mode of Action
Fluoropyridines in general are less reactive than their chlorinated and brominated analogues due to their reduced basicity . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
As a fluoropyridine, it may have unique physical, chemical, and biological properties that could result in various effects at the molecular and cellular level.
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions could potentially impact its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5,6-trifluoropyridine typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 3,5,6-trifluoropyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5,6-trifluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine derivatives with different functional groups, and biaryl compounds used in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-3,5,6-trifluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and advanced materials
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3,5-difluoropyridine
- 2-Bromo-4,6-difluoropyridine
- 2-Bromo-3,4,5-trifluoropyridine
Uniqueness
2-Bromo-3,5,6-trifluoropyridine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic properties and reactivity compared to other fluorinated pyridines. This unique arrangement makes it particularly useful in the synthesis of specialized organic compounds and materials .
Properties
IUPAC Name |
2-bromo-3,5,6-trifluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3N/c6-4-2(7)1-3(8)5(9)10-4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOTXPOTRNIDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672328 | |
Record name | 2-Bromo-3,5,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-66-0 | |
Record name | 2-Bromo-3,5,6-trifluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3,5,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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